Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition can lead to reduced collagen production, which is beneficial in conditions like fibrosis. Additionally, the compound interacts with nitric oxide synthase, affecting nitric oxide production and thereby influencing inflammatory responses .
Cellular Effects
This compound impacts various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving NF-kB and ATF4 proteins . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound has shown neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells . It also influences the production of inflammatory cytokines such as TNF-α in microglial cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to active residues of enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis . Additionally, it inhibits the NF-kB inflammatory pathway by binding to specific residues, thereby reducing the production of inflammatory cytokines . These interactions highlight the compound’s potential as an anti-inflammatory and anti-fibrotic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that it maintains its inhibitory effects on collagen synthesis and inflammatory cytokine production, indicating its potential for chronic conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis . At higher doses, it may cause adverse effects, including toxicity and impaired cellular function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites. For instance, it reduces the production of hydroxyproline, a key metabolite in collagen synthesis . These interactions highlight the compound’s potential to modulate metabolic pathways for therapeutic benefits.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It interacts with membrane transporters, facilitating its uptake into cells. Once inside, the compound binds to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity, as they determine the compound’s availability at target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also exhibits some nuclear localization, influencing gene expression and cellular signaling pathways . Post-translational modifications, such as phosphorylation, may direct the compound to specific compartments, enhancing its therapeutic potential.
Properties
IUPAC Name |
ethyl 4-amino-2-pyridin-3-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNKDORWXQEJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301215431 | |
Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-10-2 | |
Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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